molecular formula C20H17NO2 B14698420 Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- CAS No. 30727-53-8

Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-

Cat. No.: B14698420
CAS No.: 30727-53-8
M. Wt: 303.4 g/mol
InChI Key: YYKYREKVOSKVAS-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system, with a hydroxyl group at the 3-position and a benzoyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, using hydrogen gas and a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- is unique due to the presence of both a hydroxyl and a benzoyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

30727-53-8

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C20H17NO2/c22-17-12-16-11-10-14-6-4-5-9-18(14)19(16)21(13-17)20(23)15-7-2-1-3-8-15/h1-11,17,22H,12-13H2

InChI Key

YYKYREKVOSKVAS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=C1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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